Glycine-d5

Overview

Description

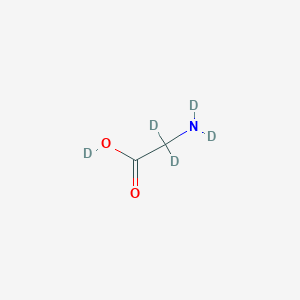

Glycine-d5 is an isotopically labeled compound of glycine, where all five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify glycine levels in biological samples .

Mechanism of Action

Target of Action

Glycine-d5, a deuterium-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors and glycine receptors (GlyRs) . These receptors play crucial roles in the central nervous system. NMDA receptors are involved in excitatory neurotransmission , while GlyRs mediate inhibitory neurotransmission .

Mode of Action

This compound acts as an inhibitory neurotransmitter in the central nervous system (CNS) and also as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism primarily involving the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 .

Pharmacokinetics

The pharmacokinetics of glycine, and by extension this compound, suggest that it is transported into brain tissue by passive diffusion . This transportation is crucial for its role as a neurotransmitter in the CNS.

Result of Action

The action of this compound at its target receptors leads to various molecular and cellular effects. It has been shown to confer neuroprotection against neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain . Glycine also boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all potentially impact the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Glycine-d5, like its non-deuterated counterpart, participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it plays a role as an allosteric regulator of NMDA receptors . The nature of these interactions involves the formation and breaking of chemical bonds, leading to various physiological effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to have neuroprotective effects against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the upregulation of phospho-c-Jun N-terminal kinase (p-JNK) levels, which are typically elevated during oxidative stress-mediated neurodegeneration .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound inhibits oxidative stress and significantly upregulates the expression of antioxidant proteins that had been suppressed in the mouse brain . These effects indicate the stability of this compound and its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in metabolic disorders associated with obesity, lower circulating glycine levels have been consistently observed, and clinical studies suggest beneficial effects induced by glycine supplementation . The specific threshold effects and any toxic or adverse effects at high doses of this compound remain to be further investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, affecting its localization or accumulation . For instance, the glial glycine-selective transporter GlyT1 is the main regulator of synaptic glycine concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glycine-d5 involves the deuteration of glycine. One common method is the exchange of hydrogen atoms in glycine with deuterium using deuterated water (D2O) under acidic or basic conditions. The reaction typically involves heating glycine in D2O with a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize the yield and purity of the final product. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycine-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form glyoxylate-d5 and ammonia.

Reduction: It can be reduced to form aminoacetaldehyde-d5.

Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

Oxidation: Glyoxylate-d5 and ammonia.

Reduction: Aminoacetaldehyde-d5.

Substitution: Various glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as an internal standard in analytical techniques to quantify glycine levels.

Biology: Employed in metabolic studies to trace glycine pathways and understand its role in various biological processes.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.

Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements.

Comparison with Similar Compounds

Similar Compounds

Glycine-2,2-d2: Another deuterated form of glycine with two deuterium atoms.

Glycine-13C2: A carbon-13 labeled glycine.

L-Alanine-2,3,3,3-d4: A deuterated form of alanine.

Uniqueness

Glycine-d5 is unique due to its complete deuteration, which provides a distinct mass shift (M+5) compared to other partially deuterated or carbon-labeled glycine compounds. This makes it particularly useful in studies requiring high isotopic purity and precise quantification .

Biological Activity

Glycine-d5, the deuterium-labeled form of glycine, is a stable isotope used primarily in biochemical research. It plays a significant role as an inhibitory neurotransmitter in the central nervous system (CNS) and serves as a co-agonist with glutamate at the N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission. This article explores its biological activity, pharmacokinetics, and potential applications based on diverse research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4896-77-9 |

| Molecular Formula | CDNO |

| Molecular Weight | 80.097 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 240.9 ± 23.0 °C |

| Melting Point | 240 °C (dec.) |

This compound is synthesized through various metabolic pathways involving amino acids like threonine and serine, and its incorporation into drug molecules is gaining attention for enhancing pharmacokinetic profiles due to deuteration effects .

Biological Role

Neurotransmission:

Glycine acts as an inhibitory neurotransmitter, particularly in the spinal cord and brainstem. It is critical for maintaining the balance between excitatory and inhibitory signals in the CNS. The deuterium substitution in this compound does not significantly alter its function as a neurotransmitter but allows for precise tracking in metabolic studies .

Protein Synthesis:

As a conditionally essential amino acid, glycine is vital for protein synthesis and serves as a precursor for several important biomolecules, including glutathione, purines, heme, and serine . The deuterated form can be utilized as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), facilitating accurate quantification of glycine levels in biological samples .

Pharmacokinetics

Research indicates that deuteration can significantly affect the pharmacokinetic properties of compounds. The substitution of hydrogen with deuterium may lead to altered metabolic pathways, potentially resulting in improved stability and bioavailability of drugs . Studies have demonstrated that drugs labeled with deuterium can exhibit slower metabolism and longer half-lives compared to their non-deuterated counterparts, which could enhance therapeutic efficacy while reducing side effects .

Study on this compound in CNS Research

A study investigated the role of this compound in modulating NMDA receptor activity. Researchers found that the incorporation of deuterated glycine did not impair its ability to activate NMDA receptors but allowed for better tracking of glycine metabolism within neuronal tissues. This study underscores the utility of this compound in neuropharmacological research aimed at understanding excitatory-inhibitory balance in CNS disorders .

Metabolomics Applications

In metabolomics studies, this compound has been employed to trace metabolic pathways involving glycine. For instance, a recent study utilized this compound to analyze its role in cellular metabolism under stress conditions, revealing insights into how glycine metabolism adapts during cellular stress responses . This application highlights the importance of stable isotopes in elucidating complex biochemical pathways.

Properties

IUPAC Name |

deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LGLHGEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-77-9 | |

| Record name | Glycine-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H5)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Glycine-d5 in scientific research?

A1: this compound is primarily used as a labeled compound in various research applications. Its deuterium atoms allow for easy tracking of the molecule and its fragments in complex mixtures using techniques like mass spectrometry. For example, researchers used this compound, along with other labeled glycine isotopes, to study the degradation pathways of glycine in simulated Martian conditions. [] They found that decarboxylation, leading to the loss of carbon dioxide, was the first step in glycine degradation, regardless of the presence of perchlorates. []

Q2: How does deuteration in this compound contribute to its utility in spin-trapping experiments?

A2: this compound, where all five hydrogen atoms are replaced with deuterium, provides valuable insights into the structure and reactions of radicals formed from glycine. [] When used in Electron Spin Resonance (ESR) spin-trapping experiments, the distinct hyperfine coupling constants of deuterium compared to hydrogen help to unambiguously identify the trapped radical species. [] This is particularly useful in studying complex reaction mixtures where multiple radical species might be present.

Q3: Can you provide an example of a chemical synthesis method where this compound is utilized?

A3: this compound serves as a valuable precursor in organic synthesis. One specific application is the synthesis of Glycolic-d2 acid (HOCD2CO2H). [] In this process, researchers employed two methods: the Cannizzaro rearrangement of glyoxal-d2 and the reaction of nitrous acid with this compound. [] This highlights the versatility of this compound as a starting material for preparing other deuterated compounds.

Q4: Are there any studies investigating the impact of deuteration on the physical properties of Glycine?

A4: Yes, research has explored how deuteration affects the nuclear spin lattice relaxation of glycine. [] Specifically, studies on this compound in solid-state demonstrated that slow sample rotation could enhance the spin-lattice relaxation of rigid sites when neighboring fast-relaxing sites are present. [] This finding has implications for understanding molecular dynamics and interactions within solid-state samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.